molecular formula C13H17NO2 B15302255 Ethyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Ethyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Cat. No.: B15302255
M. Wt: 219.28 g/mol
InChI Key: XYTUMPQOSQRPCV-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a tetrahydronaphthalene core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves the reaction of 2-naphthylamine with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted naphthalene derivatives .

Scientific Research Applications

Ethyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl 2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate

InChI

InChI=1S/C13H17NO2/c1-2-16-12(15)13(14)8-7-10-5-3-4-6-11(10)9-13/h3-6H,2,7-9,14H2,1H3

InChI Key

XYTUMPQOSQRPCV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC2=CC=CC=C2C1)N

Origin of Product

United States

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